Bromopropylate
Overview
Description
Bromopropylate is a chemical compound primarily used as an acaricide, which means it is employed to control mite populations. It is particularly effective against spider mites in apiaries and on fruit crops such as citrus and grapes . The compound was first introduced in 1967 and has since been utilized in various agricultural applications. it was banned by the European Union in 2011 due to environmental and health concerns .
Mechanism of Action
Target of Action
Bromopropylate is an acaricide, primarily used to control mites
Mode of Action
It is known that this compound disrupts the life cycle of agricultural pests .
Biochemical Pathways
It is known that pesticides can induce oxidative stress and often activate cell signaling pathways, leading to the production of stress proteins and upregulation of antioxidants .
Pharmacokinetics
It may be persistent in soil and water systems depending on local conditions .
Result of Action
It is known that this compound is a powerful weapon in the fight against agricultural pests, playing a vital role in protecting crops, ensuring food security, and promoting sustainable agricultural practices .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound may be persistent in soil and water systems depending on local conditions .
Biochemical Analysis
Biochemical Properties
Bromopropylate plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to induce the activity of cytochrome P-450 enzymes in the liver, similar to phenobarbital . This induction leads to increased metabolism of various substrates, affecting the overall biochemical pathways within the organism. This compound interacts with liver enzymes, leading to its biotransformation and subsequent excretion.
Cellular Effects
This compound has been shown to influence various cellular processes. In vitro studies have demonstrated its ability to inhibit gap junctional intercellular communication in Chinese hamster fibroblast cells . This inhibition can affect cell signaling pathways and gene expression, potentially leading to altered cellular metabolism. Additionally, this compound has been observed to induce oxidative stress and mitochondrial dysfunction, impacting cellular energy production and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme modulation. This compound is metabolized by cleavage of the isopropyl ester and oxidation reactions targeting the phenyl ring and isopropyl group . These interactions lead to the formation of metabolites that can further interact with cellular components, influencing gene expression and enzyme activity. This compound’s ability to induce cytochrome P-450 enzymes highlights its role in enzyme activation and subsequent biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly metabolized and excreted, with most of the dose eliminated within 96 hours . The compound’s stability and degradation are influenced by environmental conditions, and long-term exposure can lead to persistent residues in tissues such as the liver and abdominal fat . These residues can have long-term effects on cellular function and overall organism health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound does not exhibit significant toxic effects, but higher doses can lead to adverse outcomes . Studies in rats have shown that high doses of this compound can cause liver enlargement and increased enzyme activity, indicating potential toxicity . The threshold for these effects varies depending on the species and individual susceptibility.
Metabolic Pathways
This compound is involved in metabolic pathways that include the cleavage of its isopropyl ester and oxidation of its phenyl ring . These metabolic reactions are primarily mediated by liver enzymes, leading to the formation of various metabolites. The compound’s metabolism affects metabolic flux and can influence the levels of other metabolites within the organism. This compound’s interaction with cytochrome P-450 enzymes plays a significant role in its biotransformation and subsequent excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its low aqueous solubility and potential for particle-bound transport influence its distribution in the body. This compound tends to accumulate in fatty tissues, such as the liver and abdominal fat, where it can persist for extended periods . This accumulation can affect its localization and overall biological activity.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. Studies have shown that this compound can selectively accumulate in mitochondria, where it can induce phototoxic damage and apoptosis in cancer cells . This targeting capability highlights its potential use in photodynamic therapy and other therapeutic applications. The compound’s localization within specific cellular compartments can significantly impact its activity and function.
Preparation Methods
Bromopropylate is synthesized through the esterification of the 4,4’-dibromo derivative of benzilic acid with isopropanol . The reaction conditions typically involve the use of an acid catalyst to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Bromopropylate undergoes several types of chemical reactions, including:
Oxidation: The phenyl rings and the isopropyl group can be oxidized under specific conditions.
Reduction: Although less common, reduction reactions can target the bromine atoms in the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include various brominated and hydroxylated derivatives .
Scientific Research Applications
Bromopropylate has been extensively studied for its applications in agriculture, particularly in pest control. It is effective against a wide range of mites, including the European red mite, two-spotted mite, and carmine mite . Its low aqueous solubility and moderate toxicity make it suitable for use on fruit crops, cotton, hops, and various vegetables .
In addition to its agricultural applications, this compound has been investigated for its potential environmental impact. Studies have shown that it is not highly volatile and may persist in soil and water systems depending on local conditions . This has led to ongoing research into its environmental fate and ecotoxicity.
Comparison with Similar Compounds
Bromopropylate is unique in its specific action against mites and its relatively low toxicity to mammals . Similar compounds include:
Dicofol: Another acaricide used to control mite populations but with a different mechanism of action.
Fenbutatin oxide: A compound used for similar purposes but with higher toxicity levels.
Propargite: An acaricide with a broader spectrum of activity but also higher environmental persistence.
This compound stands out due to its targeted action and lower environmental impact compared to these similar compounds .
Properties
IUPAC Name |
propan-2-yl 2,2-bis(4-bromophenyl)-2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOANIXZHAMJWOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034397 | |
Record name | Bromopropylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [HSDB] Colorless solid; [MSDSonline] | |
Record name | Bromopropylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4009 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in acetone 850, dichloromethane 970, dioxane 870, benzene 750, methanol 280, xylene 730, isopropanol 90 (all in g/kg, 20 °C), Readily soluble in most organic solvents, In water, 0.1 mg/L at 20 °C | |
Record name | BROMOPROPYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.49 g/cu cm at 20 °C | |
Record name | BROMOPROPYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000005 [mmHg], 8.2X10-8 mm Hg at 20 °C /Estimated/ | |
Record name | Bromopropylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4009 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BROMOPROPYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
18181-80-1 | |
Record name | Bromopropylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18181-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromopropylate [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromopropylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromopropylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOPROPYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U468ZM257 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BROMOPROPYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77 °C | |
Record name | BROMOPROPYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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